molecular formula C22H16F2N4O B11045629 4-Amino-7-(2-fluorophenyl)-1-(3-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one

4-Amino-7-(2-fluorophenyl)-1-(3-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one

Cat. No.: B11045629
M. Wt: 390.4 g/mol
InChI Key: YYFSNZPFCUPEHU-UHFFFAOYSA-N
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Description

4-Amino-7-(2-fluorophenyl)-1-(3-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is a complex organic compound belonging to the pyrazoloquinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-7-(2-fluorophenyl)-1-(3-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: Starting with a substituted phenylhydrazine and an appropriate diketone, the pyrazole ring is formed through a cyclization reaction.

    Quinoline Formation: The pyrazole intermediate is then reacted with a substituted aniline under acidic conditions to form the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the fluorophenyl groups, potentially leading to the removal of fluorine atoms.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole and quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: De-fluorinated analogs.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 4-Amino-7-(2-fluorophenyl)-1-(3-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development.

Medicine

The compound is being investigated for its therapeutic potential in treating various diseases. Its ability to interact with biological targets suggests it could be developed into a drug for conditions such as cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its unique electronic structure.

Mechanism of Action

The mechanism of action of 4-Amino-7-(2-fluorophenyl)-1-(3-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways. For example, it may inhibit a kinase enzyme, thereby blocking a signaling pathway involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-7-phenyl-1H-pyrazolo[3,4-B]quinolin-5-one: Lacks the fluorine substituents, which may affect its biological activity and chemical reactivity.

    4-Amino-7-(2-chlorophenyl)-1-(3-chlorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one: Contains chlorine atoms instead of fluorine, potentially altering its pharmacokinetic properties.

Uniqueness

The presence of fluorine atoms in 4-Amino-7-(2-fluorophenyl)-1-(3-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one enhances its lipophilicity and metabolic stability, making it a unique candidate for drug development compared to its non-fluorinated analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C22H16F2N4O

Molecular Weight

390.4 g/mol

IUPAC Name

4-amino-7-(2-fluorophenyl)-1-(3-fluorophenyl)-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one

InChI

InChI=1S/C22H16F2N4O/c23-13-4-3-5-14(10-13)28-22-16(11-26-28)21(25)20-18(27-22)8-12(9-19(20)29)15-6-1-2-7-17(15)24/h1-7,10-12H,8-9H2,(H2,25,27)

InChI Key

YYFSNZPFCUPEHU-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1N=C3C(=C2N)C=NN3C4=CC(=CC=C4)F)C5=CC=CC=C5F

Origin of Product

United States

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